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Introduction
(S)-N-Boc-Morpholine-2-acetic acid is a chiral building block of significant interest in modern

medicinal chemistry and drug discovery. Its unique structural features, comprising a

stereodefined morpholine scaffold, a protected amine, and a carboxylic acid handle, make it a

versatile synthon for constructing complex molecular architectures. The morpholine ring is a

privileged scaffold in drug design, often imparting favorable properties such as improved

aqueous solubility, metabolic stability, and pharmacokinetic profiles. This guide provides a

comprehensive overview of the chemical properties, synthesis, spectroscopic characterization,

applications, and safe handling of this important reagent, tailored for researchers and

professionals in the field of drug development.

Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical reagent is the cornerstone of its application in

synthesis. The structure of (S)-N-Boc-Morpholine-2-acetic acid features a morpholine ring

with a carboxymethyl substituent at the chiral C2 position and a tert-butoxycarbonyl (Boc)

protecting group on the ring nitrogen.
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Figure 1: Chemical Structure of (S)-N-Boc-Morpholine-2-acetic acid.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name
2-[(2S)-4-[(2-methylpropan-2-

yl)oxycarbonyl]morpholin-2-yl]acetic acid[1]

CAS Number 1257850-82-0[1]

Molecular Formula C₁₁H₁₉NO₅[1][2]

Molecular Weight 245.27 g/mol [1][2]

Canonical SMILES CC(C)(C)OC(=O)N1CCO--INVALID-LINK--C1[1]

InChI Key BBSISPMRGFJLDI-QMMMGPOBSA-N[1]

The physicochemical properties of this compound are critical for determining appropriate

reaction conditions, purification methods, and storage protocols.

Table 2: Physicochemical Properties

Property Value Source

Physical Form Solid [3]

Boiling Point 388.2 ± 27.0 °C (Predicted) [4][5]

Density 1.179 g/cm³ (Predicted) [4]

Storage Temperature 2-8°C, dry, sealed [3][4][5]

Synthesis and Reactivity Insights
Synthetic Strategies
The enantioselective synthesis of (S)-N-Boc-Morpholine-2-acetic acid is crucial for its

application in chiral drug development. Common strategies often involve the use of chiral pool

starting materials or asymmetric synthesis techniques. One notable method involves an

enzyme-catalyzed kinetic resolution of a racemic morpholine precursor, which allows for the

separation of enantiomers with high selectivity. Another efficient approach utilizes (S)-

epichlorohydrin as a chiral starting material, enabling a more direct and operationally simple

synthesis without the need for chromatographic purification.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://fluorochem.co.uk/product/F221754/
https://fluorochem.co.uk/product/F221754/
https://fluorochem.co.uk/product/F221754/
https://www.scbt.com/p/n-boc-morpholine-2-acetic-acid-766539-28-0
https://fluorochem.co.uk/product/F221754/
https://www.scbt.com/p/n-boc-morpholine-2-acetic-acid-766539-28-0
https://fluorochem.co.uk/product/F221754/
https://fluorochem.co.uk/product/F221754/
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh2d702727?context=bbe
https://amp.chemicalbook.com/Error/Index
https://www.myskinrecipes.com/shop/en/aliphatic-carboxylic-acid-derivatives/218722-n-boc-2-2-morpholinylacetic-acid.html
https://amp.chemicalbook.com/Error/Index
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh2d702727?context=bbe
https://amp.chemicalbook.com/Error/Index
https://www.myskinrecipes.com/shop/en/aliphatic-carboxylic-acid-derivatives/218722-n-boc-2-2-morpholinylacetic-acid.html
https://www.benchchem.com/product/b088599?utm_src=pdf-body
https://www.researchgate.net/publication/5489758_Concise_Synthesis_of_S_-N-BOC-2-Hydroxymethylmorpholine_and_S_-N-BOC-Morpholine-2-carboxylic_Acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The choice of synthetic route is often dictated by factors such as scalability, cost-effectiveness,

and the desired enantiomeric purity. The enzymatic resolution, for instance, offers very high

chiral purity (>99% ee), which is paramount for pharmaceutical applications.

Chemical Reactivity
The reactivity of (S)-N-Boc-Morpholine-2-acetic acid is governed by its three primary

functional groups:

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group

for amines due to its stability under a broad range of conditions and its facile removal under

mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). This allows for

the selective deprotection of the morpholine nitrogen to enable subsequent reactions at this

position.

Carboxylic Acid: The acetic acid moiety provides a versatile handle for a variety of chemical

transformations. It readily participates in amide bond formation with amines using standard

peptide coupling reagents (e.g., HATU, HBTU, EDC). This is a cornerstone reaction for

incorporating the morpholine scaffold into peptides or small molecule drug candidates. The

carboxylic acid can also be reduced to the corresponding alcohol or converted to an ester.

Morpholine Ring: The morpholine ring itself is generally stable but can influence the

conformation and physicochemical properties of the final molecule. Its presence often

enhances aqueous solubility, a desirable trait for many drug candidates.
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Figure 2: Key Reactivity Pathways for (S)-N-Boc-Morpholine-2-acetic acid.

Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structure and purity of (S)-N-Boc-
Morpholine-2-acetic acid. While specific spectra should be acquired for each batch, the

expected patterns can be predicted based on the molecular structure.

Table 3: Predicted Spectroscopic Data
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Technique Feature
Predicted Chemical
Shift / Wavenumber

Notes

¹H NMR Boc group (-C(CH₃)₃) ~1.4 ppm (singlet, 9H)

A characteristic and

prominent singlet for

the nine equivalent

protons of the tert-

butyl group.

Morpholine ring

protons

2.5 - 4.0 ppm

(multiplets)

A complex series of

multiplets due to the

diastereotopic nature

of the ring protons.[7]

Acetic acid (-

CH₂COOH)

~2.5 - 2.8 ppm

(multiplet, 2H)

Protons adjacent to

the chiral center and

the carboxylic acid.

Carboxylic acid (-

COOH)

>10 ppm (broad

singlet, 1H)

The chemical shift is

highly dependent on

the solvent and

concentration.[8]

¹³C NMR Boc group (-C(CH₃)₃) ~28 ppm

Quaternary carbon of

the Boc group is

around 80 ppm.

Morpholine ring

carbons
~45-70 ppm

The carbon adjacent

to oxygen (C-O) will

be the most downfield.

[7]

Acetic acid (-

CH₂COOH)
~40 ppm (-CH₂)

Carbonyls (Boc &

COOH)

~155 ppm (Boc), ~175

ppm (COOH)

Carbonyl carbons

appear in the

characteristic

downfield region.[8]
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IR Spectroscopy
O-H stretch

(Carboxylic Acid)

2500-3300 cm⁻¹

(broad)

A very broad band

characteristic of a

hydrogen-bonded

carboxylic acid.[8]

C=O stretch

(Carboxylic Acid)

1700-1730 cm⁻¹

(strong)

Strong, sharp

absorption for the acid

carbonyl.[8]

C=O stretch (Boc

carbamate)
~1690 cm⁻¹ (strong)

Strong absorption for

the carbamate

carbonyl.

Mass Spectrometry Molecular Ion [M+H]⁺ 246.13 m/z

For Electrospray

Ionization (ESI) in

positive mode.

[M-H]⁻ 244.11 m/z
For ESI in negative

mode.

Standardized Protocol for ¹H NMR Analysis
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity

assessment.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of (S)-N-Boc-Morpholine-2-acetic acid and

dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing the exchangeable

carboxylic acid proton.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument

is properly tuned and shimmed to achieve optimal resolution.

Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/pdf/Spectroscopic_analysis_NMR_IR_Mass_Spec_of_Z_2_hydroxyimino_acetic_acid.pdf
https://www.benchchem.com/pdf/Spectroscopic_analysis_NMR_IR_Mass_Spec_of_Z_2_hydroxyimino_acetic_acid.pdf
https://www.benchchem.com/product/b088599?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Width: -2 to 13 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase

correct the spectrum and perform baseline correction. Calibrate the chemical shift scale

using the residual solvent peak (e.g., DMSO at 2.50 ppm).

Analysis: Integrate all signals to determine the relative proton ratios. Analyze the chemical

shifts and coupling patterns to confirm the structure.

Applications in Drug Discovery and Development
(S)-N-Boc-Morpholine-2-acetic acid is a valuable building block for synthesizing novel

therapeutic agents. The morpholine moiety is a common feature in many approved drugs and

clinical candidates, valued for its ability to improve pharmacokinetic properties.

Scaffold for Kinase Inhibitors: The morpholine ring can serve as a key structural element in

the design of kinase inhibitors, where it can form important hydrogen bond interactions with

the target protein.

Peptidomimetics: This building block can be incorporated into peptide sequences to create

peptidomimetics with enhanced stability and altered conformational properties. The Boc-

protected amine and carboxylic acid functionality are perfectly suited for standard solid-

phase or solution-phase peptide synthesis.

Construction of Complex Molecules: It serves as a chiral synthon for the stereoselective

synthesis of more complex heterocyclic systems and natural product analogs.[5] Its

application is part of a broader strategy in medicinal chemistry to "escape from flatland" by

incorporating more three-dimensional saturated heterocyclic structures to improve drug-like

properties.[9]

Safety and Handling
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As with any chemical reagent, proper handling and storage are essential to ensure safety in the

laboratory.

Table 4: GHS Hazard Information

Hazard Category GHS Classification Hazard Statement

Skin Irritation Category 2
H315 - Causes skin irritation[1]

[10]

Eye Irritation Category 2A
H319 - Causes serious eye

irritation[1][10]

Respiratory Irritation
Specific target organ toxicity -

single exposure (Category 3)

H335 - May cause respiratory

irritation[1][10]

Ingestion Harmful if swallowed H302 - Harmful if swallowed[1]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[11]

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[10] Wash hands

thoroughly after handling.[1]

Respiratory Protection: Avoid breathing dust.[10] If ventilation is inadequate, use a NIOSH-

approved respirator.

Storage and Disposal
Storage: Store in a tightly closed container in a dry, well-ventilated place at 2-8°C.[3][4]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations. The material should be disposed of as hazardous waste.[12]
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Conclusion
(S)-N-Boc-Morpholine-2-acetic acid is a high-value chiral building block with significant

applications in the synthesis of pharmaceuticals and other bioactive compounds. A thorough

understanding of its chemical properties, reactivity, and handling requirements is essential for

its effective and safe utilization in a research and development setting. This guide provides the

foundational knowledge and practical protocols to empower scientists to leverage this versatile

reagent in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b088599?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

